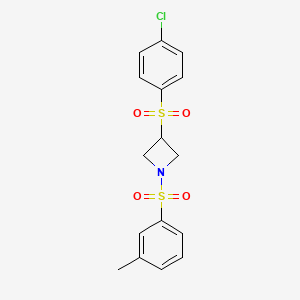
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine, also known as CTSB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine involves its interaction with various enzymes and proteins. It has been shown to bind to the active site of cathepsin B and inhibit its enzymatic activity. This compound also interacts with other proteins, such as Bcl-2 and Bax, which are involved in the regulation of apoptosis. This compound has been found to induce apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, this compound has been found to reduce the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to have potent inhibitory effects on several enzymes, making it a useful tool for studying enzyme inhibition. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in some experiments. Furthermore, the yield of this compound obtained from the synthesis methods varies, which can lead to inconsistency in results.
Zukünftige Richtungen
There are several future directions for the study of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine. One potential application of this compound is in the treatment of cancer. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Another future direction for the study of this compound is in the development of more efficient synthesis methods that can increase the yield of this compound obtained.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It has been synthesized using various methods, and its mechanism of action has been studied in detail. This compound has been found to have potent inhibitory effects on several enzymes, inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. Furthermore, this compound has advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been carried out using various methods, such as the reaction of 3-azetidinone with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of 3-azetidinone with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride in the presence of a catalyst. The yield of this compound obtained from these methods varies from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent inhibitory effects on several enzymes, including cathepsin B, which is involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c1-12-3-2-4-15(9-12)24(21,22)18-10-16(11-18)23(19,20)14-7-5-13(17)6-8-14/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFMHUMRFHWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2852105.png)

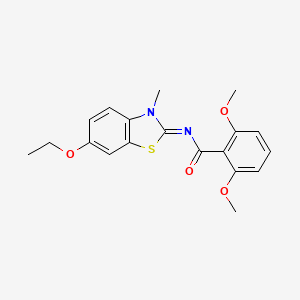
![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)
![N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852111.png)
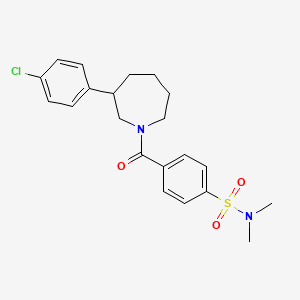
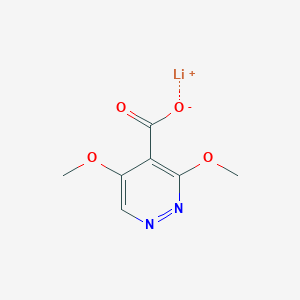
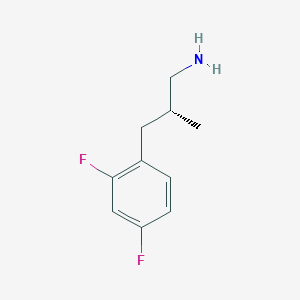

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2852118.png)

![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)
![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)